molecular formula C9H8N2O2 B1266858 6-Amino-1h-indole-3-carboxylic acid CAS No. 90417-29-1

6-Amino-1h-indole-3-carboxylic acid

Cat. No. B1266858
CAS RN: 90417-29-1
M. Wt: 176.17 g/mol
InChI Key: LOPPIPLZGUYXJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including those similar to 6-Amino-1H-indole-3-carboxylic acid, involves multi-step chemical processes. For example, a practical synthesis approach for indole derivatives has been developed through sequential reactions, demonstrating operational simplicity and cost-effectiveness, suitable for large-scale production (Gallou et al., 2004). Another method describes the carboxylic acid-catalyzed aza-Friedel-Crafts reactions, providing a novel and efficient method for synthesizing 3-substituted indoles (Shirakawa & Kobayashi, 2006).

Molecular Structure Analysis

The molecular structure of indole derivatives, including 6-Amino-1H-indole-3-carboxylic acid, reveals key aspects of their chemical behavior. The crystal structure analysis of a similar compound, indole-3-carboxylic acid, shows centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds (Smith, Wermuth, & Healy, 2003).

Chemical Reactions and Properties

Indole compounds participate in various chemical reactions, including the Ugi reaction, which allows for the synthesis of indole carboxamide amino amides, demonstrating the compounds' versatility and potential for creating structurally diverse molecules (Zeng, Sajiki, & Cui, 2019). Additionally, Rh(III)-catalyzed coupling reactions involving indole carboxamides highlight the potential for selective C-C and C-N bond formation (Zheng, Zhang, & Cui, 2014).

Physical Properties Analysis

The synthesis and structural elucidation of indole derivatives often reveal their physical properties, including crystal structure and vibrational spectra. The crystal structure of specific indole carboxylic acids has been determined using X-ray diffraction, offering insight into the molecular and crystal arrangements and their implications for physical properties (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Scientific Research Applications

  • Antiviral Activity

    • Application: 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
    • Results: One compound showed inhibitory activity against influenza A with IC 50 = 7.53 µmol/L .
  • Herbicidal Activity

    • Application: Indole-3-carboxylic acid derivatives have been synthesized and evaluated for herbicidal activity .
    • Method: The compounds were applied to plants and their effects on growth were observed .
    • Results: Most of the synthesized compounds exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
  • Cytotoxic Activity

    • Application: Indole-3-carboxylic acid has been found to be cytotoxic to A549 human lung and MCF-7 human breast cancer cells .
    • Method: The compound was applied to cancer cells in a laboratory setting and its effects on cell viability were observed .
    • Results: The compound showed cytotoxic activity with EC 50 values of 4.6 and 12.9 µg/ml, respectively .
  • Antimicrobial Activity

    • Application: Indole derivatives, including 6-Amino-1h-indole-3-carboxylic acid, have been found to possess antimicrobial activity .
  • Anti-HIV Activity

    • Application: Indole-3-carboxylic acid has been found to inhibit HIV replication in infected H9 lymphocytes .
    • Method: The compound was applied to infected cells and its effects on viral replication were observed .
    • Results: The compound showed anti-HIV activity with an IC 50 value of 16.4 µg/ml .
  • Anticancer Activity

    • Application: Indole-3-carboxylic acid has been used as a precursor in the synthesis of substituted thiadiazoles with anticancer activity .
    • Method: The compound was used to synthesize new compounds, which were then tested for anticancer activity .

Safety And Hazards

The compound is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

Indole derivatives have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The application of indole derivatives as biologically active compounds has been explored . Future research will likely continue to investigate the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target .

properties

IUPAC Name

6-amino-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPPIPLZGUYXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292417
Record name 6-amino-1h-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1h-indole-3-carboxylic acid

CAS RN

90417-29-1
Record name 90417-29-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-1h-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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